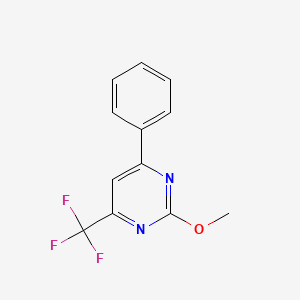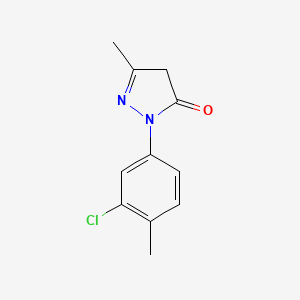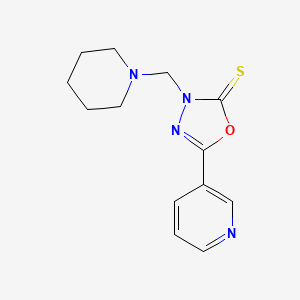![molecular formula C16H16N2O4S B5812919 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid, also known as MTAP, is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of small molecules known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways.
Mécanisme D'action
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid works by inhibiting the activity of specific kinases involved in cellular signaling pathways. This inhibition disrupts the normal functioning of the pathway, leading to a cascade of events that ultimately result in cell death. The exact mechanism of action of 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid is still being studied, but it is thought to involve the disruption of protein-protein interactions and the inhibition of kinase activity.
Biochemical and Physiological Effects:
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects, particularly in cancer cells. The compound has been found to induce cell death, inhibit cancer cell proliferation, and disrupt cellular signaling pathways. 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency and specificity for certain kinases. The compound is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. The compound could also be used in combination with other cancer therapies to enhance their effectiveness. Additionally, the development of more potent and selective 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid derivatives could lead to the discovery of new cancer therapies.
Méthodes De Synthèse
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and produce the compound. Both methods have been used successfully to produce 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid, with varying degrees of efficiency and purity.
Applications De Recherche Scientifique
4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the activity of several kinases, including the protein kinase CK2, which plays a key role in cancer cell proliferation and survival. 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-9-11(17-14(19)6-7-15(20)21)4-5-12(10)18-16(22)13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJJWOYJQWKTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-Methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)



![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)